molecular formula C14H21NO4Si B176566 (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one CAS No. 174092-78-5

(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one

Cat. No.: B176566
CAS No.: 174092-78-5
M. Wt: 295.41 g/mol
InChI Key: LDHXQUYWUFVOBW-AWEZNQCLSA-N
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Description

(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a chiral synthetic compound featuring a pyrano[3,4-c]pyridinone core. Its structure includes a hydroxyl group at position 4, a methoxy group at position 8, and a trimethylsilanyl (TMS) substituent at position 6, which distinguishes it from related analogs . The S-configuration at the chiral center is critical for its stereochemical specificity, influencing its biological interactions.

Properties

IUPAC Name

(4S)-4-ethyl-4-hydroxy-8-methoxy-6-trimethylsilyl-1H-pyrano[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4Si/c1-6-14(17)10-7-11(20(3,4)5)15-12(18-2)9(10)8-19-13(14)16/h7,17H,6,8H2,1-5H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHXQUYWUFVOBW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC(=NC(=C2COC1=O)OC)[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=CC(=NC(=C2COC1=O)OC)[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, synthesis methods, and potential applications based on recent findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H21NO4Si
  • Molecular Weight : 293.42 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Pyridine derivatives are often used as the base for introducing functional groups.
  • Functional Group Introduction : The trimethylsilanyl group can be introduced using trimethylsilyl chloride in the presence of bases like triethylamine.
  • Nucleophilic Substitution Reactions : Hydroxy and methoxy groups are added through nucleophilic substitution with appropriate alcohols or phenols.

These synthetic routes allow for high yields and purity, essential for biological testing.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant growth inhibitory activity against various human tumor cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)12.0
A549 (Lung)15.2

These findings suggest that the compound may interfere with cellular processes essential for tumor growth and proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. The following table summarizes its effectiveness:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus16
Escherichia coli14
Mycobacterium tuberculosis18

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Interaction : The hydroxy and methoxy groups facilitate hydrogen bonding with target enzymes or receptors.
  • Membrane Permeability : The trimethylsilanyl group enhances lipophilicity, allowing better membrane penetration.
  • Signal Transduction Modulation : Potential interference with signaling pathways involved in cell growth and apoptosis.

Study on Anticancer Activity

A recent publication explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations of the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against Mycobacterium tuberculosis. Results indicated that the compound inhibited bacterial growth by disrupting fatty acid biosynthesis pathways, highlighting its potential as a novel therapeutic agent against resistant strains.

Comparison with Similar Compounds

Key Findings :

  • The TMS group in the S-isomer improves lipophilicity, which is advantageous for crossing biological barriers compared to the iodo-substituted analog .
  • Stereochemistry dictates binding affinity; the R-isomer is presumed less active, mirroring trends in chiral therapeutics like camptothecin derivatives .

Comparison with Camptothecin Derivatives

Camptothecin and its analogs (e.g., lurtotecan) share a planar quinoline core but differ in substituents and ring systems.

Compound Name Core Structure Key Substituents Mechanism of Action
Camptothecin Quinoline Hydroxyl at position 10 Topoisomerase I inhibition; lactone ring critical for activity.
Lurtotecan Camptothecin analog Modified B-ring substituents Enhanced solubility and stability vs. camptothecin.
Target Compound Pyrano[3,4-c]pyridinone TMS, methoxy, ethyl groups Hypothesized topoisomerase interaction; TMS may stabilize lactone form.

Research Insights :

  • Unlike camptothecin, the pyrano[3,4-c]pyridinone scaffold in the target compound may confer resistance to lactone ring hydrolysis, a common limitation of natural camptothecins .
  • The methoxy group at position 8 could mimic the electron-donating effects of camptothecin’s substituents, aiding DNA intercalation .

Broader Therapeutic Context

The pyrido[1,2-a]pyrimidin-4-one compound (e.g., 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) represents a distinct structural class .

Feature Target Compound Pyrido-pyrimidinone
Core Structure Pyrano[3,4-c]pyridinone Pyrido[1,2-a]pyrimidin-4-one
Therapeutic Target Topoisomerase I (hypothesized) Dopamine/Serotonin receptors (e.g., antipsychotics)
Key Advantage Potential stability in vivo Broad CNS activity due to piperidine moiety

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